molecular formula C12H15N B12950139 (1S,3R,5R)-1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane

(1S,3R,5R)-1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane

Cat. No.: B12950139
M. Wt: 173.25 g/mol
InChI Key: DEPFPTROYUIDIA-UTUOFQBUSA-N
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Description

(1S,3R,5R)-1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane is a bicyclic compound that features a unique azabicyclohexane structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,5R)-1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes under the influence of an organic or iridium photoredox catalyst and blue LED irradiation. This method provides good yields and high diastereoselectivity, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

(1S,3R,5R)-1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azabicyclohexane ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1S,3R,5R)-1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,3R,5R)-1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors, altering signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3R,5R)-1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane is unique due to its specific stereochemistry and the presence of both a methyl and phenyl group on the azabicyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

(1S,3R,5R)-1-methyl-3-phenyl-2-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C12H15N/c1-12-8-10(12)7-11(13-12)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11-,12+/m1/s1

InChI Key

DEPFPTROYUIDIA-UTUOFQBUSA-N

Isomeric SMILES

C[C@]12C[C@H]1C[C@@H](N2)C3=CC=CC=C3

Canonical SMILES

CC12CC1CC(N2)C3=CC=CC=C3

Origin of Product

United States

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